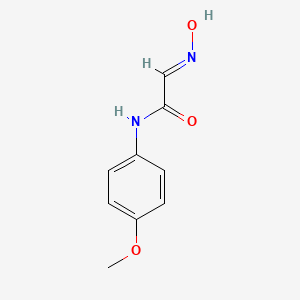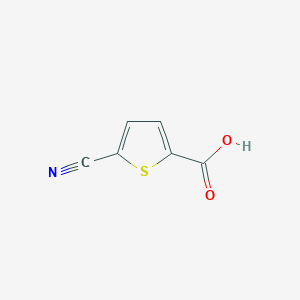
Bis(tricyclohexylphosphine)nickel(II) chloride
概要
説明
Bis(tricyclohexylphosphine)nickel(II) chloride, also known as dichlorobis(tricyclohexylphosphine)nickel(II), is a compound with the molecular formula 2C18H33P.Cl2Ni and a molecular weight of 690.464 . It is a yellow to amber to dark red powder or crystal .
Synthesis Analysis
This compound is often used as a catalyst in organic synthesis reactions, particularly in alcohol dehydration, olefin hydrogenation, acetylene co-catalysis, and the synthesis of polystyrene . It has been used in the nickel-catalyzed Suzuki-Miyaura coupling of amides by carbon-nitrogen bond cleavage .Molecular Structure Analysis
The molecular structure of Bis(tricyclohexylphosphine)nickel(II) chloride consists of two tricyclohexylphosphine molecules, a nickel atom, and two chloride ions . The SMILES string representation of the molecule isCl[Ni]Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C4CCC(CC4)P(C5CCCCC5)C6CCCCC6 . Chemical Reactions Analysis
Bis(tricyclohexylphosphine)nickel(II) chloride is used in various chemical reactions. For instance, it has been used in the synthesis of five-membered lactams from aliphatic amides and terminal acetylenes by nickel catalysis . It has also been used in the synthesis of biaryls through nickel-catalyzed Suzuki-Miyaura coupling of amides by carbon-nitrogen bond cleavage .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a melting point of 284°C . It is soluble in organic solvents such as ether and benzene, and slightly soluble in water .科学的研究の応用
Dehydrobrominative Polycondensation
Bis(tricyclohexylphosphine)nickel(II) chloride is used as a catalyst in dehydrobrominative polycondensation . This process involves the formation of polymers through the elimination of hydrogen bromide. The catalyst facilitates this reaction, leading to the efficient production of polymers.
Arylation Reactions
This compound also plays a crucial role in arylation reactions . Arylation is a process where an aryl group is introduced into a molecule. The catalyst helps in the efficient addition of the aryl group to the target molecule.
Cross-Coupling Reactions
Cross-coupling reactions are another significant application of Bis(tricyclohexylphosphine)nickel(II) chloride . These reactions involve the coupling of two different organic groups with the help of a metal catalyst. The compound acts as an effective catalyst in these reactions, facilitating the formation of complex organic compounds.
Suzuki-Miyaura Cross-Coupling Reactions
Specifically, this compound is used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a subset of cross-coupling reactions that involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The catalyst aids in this process, leading to the efficient production of biaryl compounds.
Kumada Coupling of Diaryl Sulfates with Grignard Reagents
Bis(tricyclohexylphosphine)nickel(II) chloride is used in the Kumada coupling of diaryl sulfates with Grignard reagents . This reaction involves the coupling of an aryl or vinyl halide with a Grignard reagent. The catalyst facilitates this reaction, leading to the efficient production of biaryl compounds.
Olefin Dimerization
Lastly, this compound is used in olefin dimerization . This process involves the conversion of a monomer with unsaturated bonds into a dimer. The catalyst aids in this process, leading to the efficient production of dimers.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Bis(tricyclohexylphosphine)nickel(II) chloride is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the transformation of these molecules into the desired products .
Mode of Action
The compound interacts with its targets by facilitating bond formation and breakage, thereby enabling the transformation of reactants into products . For instance, it has been used in dehydrobrominative polycondensation, arylation reactions, cross-coupling reactions, and olefin dimerization .
Biochemical Pathways
Bis(tricyclohexylphosphine)nickel(II) chloride affects various biochemical pathways depending on the specific reaction it is catalyzing . For example, in Suzuki-Miyaura cross-coupling reactions, it facilitates the formation of biaryl compounds through the cleavage of carbon-nitrogen bonds .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The molecular and cellular effects of Bis(tricyclohexylphosphine)nickel(II) chloride’s action are the formation of the desired products from the reactant molecules . This can include the formation of new carbon-carbon bonds, the cleavage of existing bonds, or the rearrangement of molecular structures .
Action Environment
The action, efficacy, and stability of Bis(tricyclohexylphosphine)nickel(II) chloride can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other substances that may interact with the catalyst . For instance, certain solvents may increase the catalyst’s effectiveness, while others may inhibit its activity .
特性
IUPAC Name |
dichloronickel;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102993 | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tricyclohexylphosphine)nickel(II) chloride | |
CAS RN |
19999-87-2 | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tricyclohexylphosphine)nickel(II) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



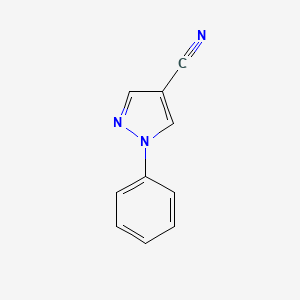

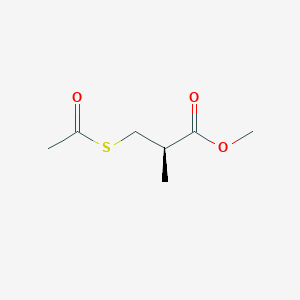


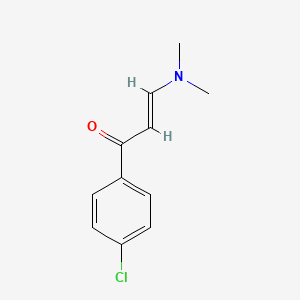

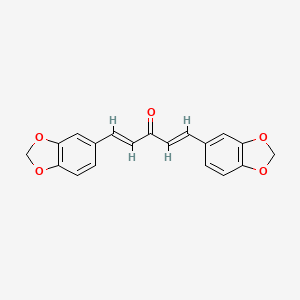
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)



